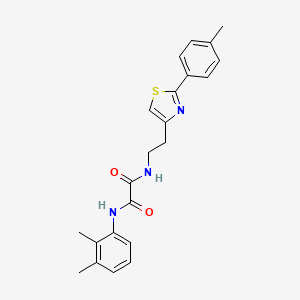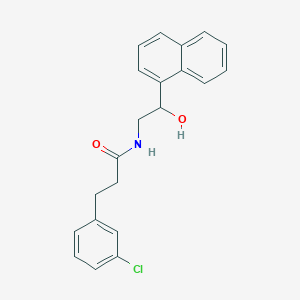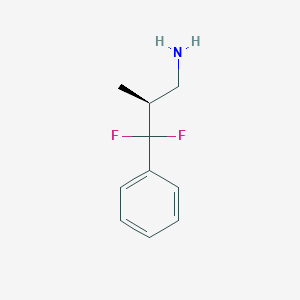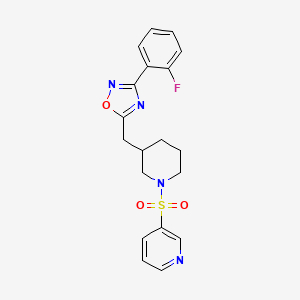
2-Methyl-4-(pyridin-3-ylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-(pyridin-3-ylmethoxy)aniline” is a chemical compound used in scientific research . Its unique structure allows for diverse applications, ranging from pharmaceutical synthesis to catalyst development.
Molecular Structure Analysis
The molecular formula of “this compound” is C13H14N2O . This compound contains a pyridine ring attached to an aniline group via a methoxy bridge .Applications De Recherche Scientifique
Electric Dipole Moments and Solvent Interaction
The study of electric dipole moments in aniline and aminopyridines, including their N-methyl derivatives, provides insight into the mesomeric interactions between amino groups and the pyridine ring. Such understanding is crucial for applications in solvent interaction studies and the development of materials with specific dielectric properties (Cumper & Singleton, 1967).
Photoluminescent Properties
Research on coordination polymers constructed from flexible hexadentate di-Schiff base ligands, including those related to pyridinylmethoxy derivatives, has explored their photoluminescent properties. Such studies are relevant for the development of new materials for optoelectronic applications (Sun et al., 2012).
Electroluminescence Application
The synthesis and study of highly luminescent tetradentate bis-cyclometalated platinum complexes, which include pyridinyl aniline derivatives, underline their potential in electroluminescence applications. These compounds exhibit promising characteristics for use in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).
Structural and Vibrational Analysis
The detailed structural and vibrational analysis of pyridinylmethylidene anilines offers valuable insights for the design of molecules with specific electronic and optical properties. Such analyses are fundamental in materials science for the prediction and optimization of compound performance in various applications (Acosta-Ramírez et al., 2013).
Catalytic Applications
Investigations into new titanium and hafnium complexes bearing pyrrolylpyridylanilido ligands for olefin polymerization highlight the potential of pyridinyl aniline derivatives in catalysis. These studies suggest applications in the synthesis of polymers with unique properties (Li et al., 2012).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Research on γ-pyridinyl amine derivatives, including pyridinylmethyl anilines, demonstrates their antioxidant and acetylcholinesterase inhibitory properties. These findings are significant for pharmaceutical applications, particularly in the development of therapeutic agents for diseases associated with oxidative stress and acetylcholinesterase activity (Méndez & Kouznetsov, 2015).
Coordination Polymers and Catalysis
The synthesis and characterization of coordination polymers from silver(I) and bifunctional pyridyl ligands, including studies on their catalytic properties, open avenues for the development of novel catalysts. Such research has implications for organic synthesis and industrial processes (Oh, Stern, & Mirkin, 2005).
Mécanisme D'action
Target of Action
Similar compounds such as 3-chloro-4-(pyridin-2-ylmethoxy)aniline have been used for the preparation of disubstituted (arylamino)quinolinecarbonitriles, which are orally active irreversible inhibitors of human epidermal growth factor receptor-2 (her2) kinase activity .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other phenylalkylamines . These compounds typically act by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes.
Pharmacokinetics
The compound’s molecular weight (21426306 ) suggests that it may have favorable absorption and distribution characteristics
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-(pyridin-3-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11/h2-8H,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNVUWJBLFGBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)




![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)
![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)

![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)

![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)
